Benzyl 4-morpholinophenylcarbamate
Description
Benzyl 4-morpholinophenylcarbamate is a carbamate ester derivative characterized by a benzyl group linked to a carbamate moiety, which is further substituted with a 4-morpholinophenyl group.
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
benzyl N-(4-morpholin-4-ylphenyl)carbamate |
InChI |
InChI=1S/C18H20N2O3/c21-18(23-14-15-4-2-1-3-5-15)19-16-6-8-17(9-7-16)20-10-12-22-13-11-20/h1-9H,10-14H2,(H,19,21) |
InChI Key |
FSBFDVRBFVOBAK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
- Density and Boiling Points: The toluidinocarbonyl derivative exhibits a higher density (1.22 g/cm³) and boiling point, attributable to its larger aromatic substituent. The morpholine analog’s density and boiling point are expected to fall between those of the pyridyl and toluidinocarbonyl derivatives due to intermediate polarity.
- Acidity (pKa): The toluidinocarbonyl compound’s pKa (~11.72) suggests moderate basicity, likely influenced by the electron-withdrawing carbamoyl group. The morpholine derivative may exhibit a similar or slightly lower pKa due to the electron-donating nature of the morpholine oxygen.
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